N'-cyclohexyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-27-14-7-12-21(27)22(28-15-13-18-8-5-6-9-19(18)17-28)16-25-23(29)24(30)26-20-10-3-2-4-11-20/h5-9,12,14,20,22H,2-4,10-11,13,15-17H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSTUHNKEJBWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2CCCCC2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with analogs featuring overlapping structural motifs:
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide (CAS 1049454-40-1)
- Key Difference : The cyclohexenyl (unsaturated cyclohexane) substituent replaces the saturated cyclohexyl group.
- Impact :
- Reactivity : The cyclohexenyl group introduces a double bond, increasing susceptibility to oxidation or electrophilic addition compared to the saturated cyclohexyl analog.
- Conformational Flexibility : Reduced steric hindrance due to planar cyclohexenyl may alter binding interactions in biological targets.
- Synthesis : Cyclohexenyl derivatives often require controlled hydrogenation steps, adding complexity to synthesis pathways .
Amide Derivatives with Tetrahydroisoquinoline Moieties (Pharmacopeial Forum PF 43(1))
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (PF 43(1)) share the tetrahydroisoquinoline core but differ in substituents:
- Phenoxy vs. Pyrrole Groups: Phenoxy groups (as in PF 43(1) compounds) enhance aromatic stacking interactions, whereas 1-methylpyrrole may engage in hydrogen bonding or π-π interactions with biomolecular targets.
- Pharmacokinetics: Phenoxy-substituted analogs often exhibit higher metabolic stability due to reduced oxidative degradation compared to pyrrole-containing compounds .
Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate Derivatives
- Functional Group Variation: Phosphonothiolate and thiol groups (e.g., 2-(Ethylisopropylamino)ethanethiol) contrast with the ethanediamide backbone.
- Applications: Phosphonothiolates are typically explored as enzyme inhibitors or nerve agent analogs, whereas ethanediamides are more common in peptide mimetics or metal chelation studies.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights: The tetrahydroisoquinoline moiety in the target compound is a hallmark of alkaloids with documented neuroactive properties (e.g., papaverine derivatives).
- SHELX Applications : Crystallographic analysis using SHELX software (e.g., SHELXL, SHELXS) could resolve its 3D conformation, critical for understanding binding modes .
- Gaps in Data: No peer-reviewed studies directly address the compound’s bioactivity or stability. Comparative inferences rely on structural analogs and substituent chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-cyclohexyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide, and how can yield be maximized?
- Methodology : Multi-step synthesis typically involves coupling cyclohexylamine with intermediates containing pyrrole and tetrahydroisoquinoline moieties. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt under inert atmospheres to minimize hydrolysis .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .
- Temperature control : Maintain 0–25°C during sensitive steps (e.g., nucleophilic substitutions) to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for high-purity isolates .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm substituent connectivity (e.g., pyrrole protons at δ 6.5–7.0 ppm, tetrahydroisoquinoline CH₂ groups at δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry if single crystals are obtainable .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In vitro screening :
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC₅₀ determination .
- Receptor binding : Radioligand displacement studies (e.g., GPCRs or ion channels) .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally similar compounds .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., tetrahydroisoquinoline-binding GPCRs) .
- Molecular dynamics (MD) : Analyze stability of ligand-receptor complexes over 100-ns simulations (e.g., GROMACS) to assess binding free energies .
- QSAR models : Corporate electronic (HOMO/LUMO) and steric parameters (LogP) to optimize substituents for enhanced activity .
Q. How can synthetic challenges (e.g., low yields in amidation steps) be systematically addressed?
- Reaction monitoring : Use TLC or LC-MS to identify intermediates/byproducts .
- Catalyst optimization : Screen palladium or copper catalysts for coupling efficiency .
- Protecting groups : Employ Boc or Fmoc for sensitive amines during multi-step syntheses .
Q. How should contradictory bioactivity data across similar compounds be analyzed?
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., cyclohexyl vs. aryl groups) on potency .
- Meta-analysis : Aggregate data from analogs (e.g., PubChem BioAssay) to identify conserved pharmacophores .
- Epistatic effects : Test combinatorial modifications (e.g., pyrrole methylation) to resolve activity discrepancies .
Q. What strategies ensure chemical stability during storage and experimental use?
- Stability studies :
- pH stability : Test degradation in buffers (pH 3–10) via HPLC monitoring .
- Thermal stability : Store at –20°C under argon; avoid repeated freeze-thaw cycles .
- Light sensitivity : Use amber vials if benzodioxole or pyrrole moieties are present .
Q. Which advanced analytical techniques resolve structural ambiguities in complex reaction mixtures?
- 2D NMR : NOESY or HSQC to assign stereocenters and confirm regiochemistry .
- LC-MS/MS : Detect low-abundance intermediates with high sensitivity .
- Hyphenated techniques : GC-IR or HPLC-CAD for real-time reaction profiling .
Key Considerations for Experimental Design
- Negative controls : Include analogs lacking key substituents (e.g., cyclohexyl or tetrahydroisoquinoline) to isolate functional group contributions .
- Dose-response curves : Use at least five concentrations spanning 3 log units for robust IC₅₀/EC₅₀ determination .
- Data reproducibility : Validate findings across ≥3 independent replicates, accounting for batch-to-batch synthetic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
